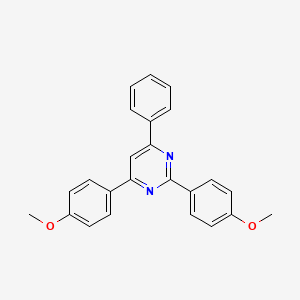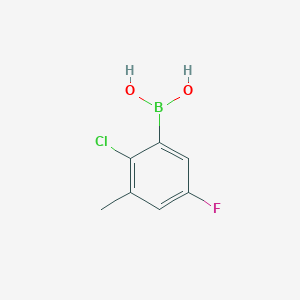![molecular formula C14H14Cl2O2 B6307966 6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one CAS No. 69367-16-4](/img/structure/B6307966.png)
6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one, also known as DCC, is a chlorinated cyclic ketone that has been used for various scientific research applications. It is a chlorinated cyclic ketone that is composed of two chlorine atoms, two nitrogen atoms, and one oxygen atom. DCC is a strong oxidizing agent and is used as a reagent in organic synthesis. It is also used in the synthesis of pharmaceuticals, dyes, and other organic compounds. DCC has a wide range of applications in science and has been used in biochemical and physiological research.
科学研究应用
6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one has been used in a variety of scientific research applications, including biochemical and physiological research. It has been used to study the mechanism of action of certain enzymes, hormones, and other proteins. It has also been used to study the effects of certain drugs on the body and to determine the structure-activity relationships of certain drugs. 6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one has also been used to study the metabolism of certain drugs and to study the effects of certain drugs on the immune system.
作用机制
6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one is an oxidizing agent and acts as an electron acceptor in biochemical and physiological reactions. It can react with a variety of molecules, including proteins, enzymes, and hormones, to form covalent bonds. This covalent bond formation can alter the structure and function of the target molecule and can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one has been used to study the biochemical and physiological effects of certain drugs. It has been used to study the effects of certain drugs on the body, including the effects on the immune system, the cardiovascular system, and the nervous system. It has also been used to study the metabolism of certain drugs and to determine the structure-activity relationships of certain drugs.
实验室实验的优点和局限性
The use of 6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one in laboratory experiments has several advantages. It is an easy to use and cost-effective reagent that is widely available. It is also a strong oxidizing agent that can react with a variety of molecules, allowing for a wide range of biochemical and physiological research applications. One of the main limitations of using 6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one in laboratory experiments is that it is a strong oxidizing agent and can cause damage to the target molecule if not used correctly.
未来方向
The use of 6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one in scientific research is expected to continue to grow in the future. It is expected to be used in the development of new drugs and in the study of the biochemical and physiological effects of existing drugs. It is also expected to be used in the study of the structure-activity relationships of certain drugs, as well as in the study of the metabolism of certain drugs. Additionally, 6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one is expected to be used in the study of the mechanism of action of certain enzymes, hormones, and other proteins. Finally, 6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one is expected to be used in the study of the effects of certain drugs on the immune system and the nervous system.
合成方法
6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one can be synthesized in two ways. The first method is the direct synthesis of 6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one from the reaction of benzophenone and chlorine in the presence of a base. This method is faster and more efficient than the second method, which involves the reaction of cyclohexanone and chlorine in the presence of a base. Both methods require the use of a base, such as potassium carbonate or sodium hydroxide, to catalyze the reaction. The reaction of benzophenone and chlorine yields 6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one in a yield of 85-90%. The reaction of cyclohexanone and chlorine yields 6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one in a yield of 90-95%.
属性
IUPAC Name |
6,8-dichlorospiro[3H-chromene-2,1'-cyclohexane]-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2O2/c15-9-6-10-12(17)8-14(4-2-1-3-5-14)18-13(10)11(16)7-9/h6-7H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIJFBZIJJOWOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Oxaspiro[3.3]heptan-3-one](/img/structure/B6307927.png)
![1-[(1-Bromo-2-fluorophenyl)methyl]pyrrolidine](/img/structure/B6307933.png)




![t-Butyl N-[(6R)-1,4-oxazepan-6-yl]carbamate](/img/structure/B6307960.png)
![t-Butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate](/img/structure/B6307963.png)


![(1R,2R)-2-[(4S,11bR)-3,5-Dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl]-1-phenylpropan-2-amine, 97%](/img/structure/B6307973.png)
![5-(Difluoromethyl)-N-[5-({[(2S)-3,3-dimethylbutan-2-yl]amino}methyl)-1-{[(2S)-1-(prop-2-enoyl)pyrrolidin-2-yl]methyl}-1H-1,3-benzodiazol-2-yl]thiophene-2-carboxamide](/img/structure/B6307975.png)